molecular formula C18H14N4O2S B2846381 3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-50-5

3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2846381
CAS No.: 445267-50-5
M. Wt: 350.4
InChI Key: VDKVJIQMPGDETJ-UHFFFAOYSA-N
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Description

3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and thieno[2,3-b]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, scalability, and reproducibility, which are essential for producing the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of furan, pyridine, and thieno[2,3-b]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-15-13-3-4-14(11-5-7-20-8-6-11)22-18(13)25-16(15)17(23)21-10-12-2-1-9-24-12/h1-9H,10,19H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKVJIQMPGDETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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